molecular formula C28H36N4O7 B14216802 N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine CAS No. 820239-52-9

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine

Cat. No.: B14216802
CAS No.: 820239-52-9
M. Wt: 540.6 g/mol
InChI Key: GBODOXDDMZTIAZ-VJBMBRPKSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is introduced using benzyl chloroformate, which reacts with the amino group of the amino acid to form the protected derivative . The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Pd/C in the presence of hydrogen gas.

    Substitution: Benzyl chloroformate for introducing the benzyloxycarbonyl group, and various bases and coupling reagents for peptide bond formation.

Major Products Formed

The major products formed from these reactions include the deprotected peptide and various substituted derivatives, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during synthesis, ensuring the correct assembly of the peptide chain . Once the protecting group is removed, the peptide can interact with its target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides it with distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

820239-52-9

Molecular Formula

C28H36N4O7

Molecular Weight

540.6 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-26(35)22(15-20-10-6-4-7-11-20)32-25(34)19(3)30-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,35)(H,30,38)(H,31,33)(H,32,34)(H,36,37)/t19-,22-,23-/m0/s1

InChI Key

GBODOXDDMZTIAZ-VJBMBRPKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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